molecular formula C16H12F2N4O2 B2592850 1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone CAS No. 303228-04-8

1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone

Cat. No.: B2592850
CAS No.: 303228-04-8
M. Wt: 330.295
InChI Key: VACSHBJEMOFVQS-UHFFFAOYSA-N
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Description

1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone is a synthetic organic compound that features a difluoromethoxy group attached to a phenyl ring, and a tetrazole ring attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone typically involves multiple steps:

    Formation of the difluoromethoxyphenyl intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with difluoromethyl ether under basic conditions.

    Synthesis of the tetrazole ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

    Coupling of intermediates: The final step involves coupling the difluoromethoxyphenyl intermediate with the tetrazole intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetic acid.

    Reduction: 1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: As a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethoxy and tetrazole groups could play key roles in these interactions by forming hydrogen bonds or hydrophobic interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-(4-(trifluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone is unique due to the presence of the difluoromethoxy group, which can impart different electronic and steric properties compared to methoxy or trifluoromethoxy groups. This can affect its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2-(5-phenyltetrazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O2/c17-16(18)24-13-8-6-11(7-9-13)14(23)10-22-20-15(19-21-22)12-4-2-1-3-5-12/h1-9,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACSHBJEMOFVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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